molecular formula C7H4ClF3Mg B13429952 Magnesium, chloro[4-(trifluoromethyl)phenyl]- CAS No. 2923-41-3

Magnesium, chloro[4-(trifluoromethyl)phenyl]-

Cat. No.: B13429952
CAS No.: 2923-41-3
M. Wt: 204.86 g/mol
InChI Key: UQEHIYIXLCTNTD-UHFFFAOYSA-M
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Description

Magnesium, chloro[4-(trifluoromethyl)phenyl]- is an organometallic compound that features a magnesium atom bonded to a chloro-substituted phenyl ring with a trifluoromethyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, chloro[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)chlorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-(trifluoromethyl)chlorobenzene+MgMagnesium, chloro[4-(trifluoromethyl)phenyl]-\text{4-(trifluoromethyl)chlorobenzene} + \text{Mg} \rightarrow \text{Magnesium, chloro[4-(trifluoromethyl)phenyl]-} 4-(trifluoromethyl)chlorobenzene+Mg→Magnesium, chloro[4-(trifluoromethyl)phenyl]-

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is also crucial to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

    Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Magnesium, chloro[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of magnesium, chloro[4-(trifluoromethyl)phenyl]- involves the formation of a reactive intermediate that can participate in various chemical transformations. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity of the phenyl ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo[4-(trifluoromethyl)phenyl]-
  • Magnesium, iodo[4-(trifluoromethyl)phenyl]-
  • Magnesium, chloro[4-(difluoromethyl)phenyl]-

Uniqueness

Magnesium, chloro[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group significantly influences the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. Compared to its bromo and iodo analogs, the chloro derivative is often preferred for its balance of reactivity and stability.

Biological Activity

Magnesium, chloro[4-(trifluoromethyl)phenyl]- is an organometallic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, reactivity, and implications for drug development.

Chemical Structure and Properties

The molecular formula of Magnesium, chloro[4-(trifluoromethyl)phenyl]- is CHClFMg, with a molecular weight of approximately 204.86 g/mol. The compound includes a trifluoromethyl group attached to a phenyl ring, influencing its chemical properties and reactivity. The presence of chlorine and magnesium suggests potential applications in organic synthesis and materials science.

Key Structural Features:

  • Trifluoromethyl Group: Enhances electrophilic character.
  • Magnesium Center: Provides nucleophilic behavior.

Synthesis Methods

The synthesis typically involves the reaction of 4-(trifluoromethyl)phenyl chloride with magnesium:

4 Trifluoromethyl phenyl chloride+MgMagnesium chloro 4 trifluoromethyl phenyl \text{4 Trifluoromethyl phenyl chloride}+\text{Mg}\rightarrow \text{Magnesium chloro 4 trifluoromethyl phenyl }

This method highlights magnesium's versatility as a reagent in organometallic chemistry.

Pharmacological Potential

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced metabolic stability and biological activity. For instance, studies have shown that similar compounds can act as inhibitors for various enzymes involved in cancer proliferation and angiogenesis, such as Raf kinase inhibitors . The unique properties of Magnesium, chloro[4-(trifluoromethyl)phenyl]- may position it as a valuable intermediate in drug synthesis or development.

Interaction Studies

Interaction studies focus on the reactivity of this compound with nucleophiles and its potential to disrupt biological processes. For example, the compound's ability to form halogen bonds has been explored in various biological contexts, suggesting its utility in targeting specific proteins or pathways involved in disease mechanisms .

Comparative Analysis

To understand the uniqueness of Magnesium, chloro[4-(trifluoromethyl)phenyl]-, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
Magnesium bromideCHBrMgSimpler halide without trifluoromethyl group
Lithium, 4-(trifluoromethyl)phenylCHFLiContains lithium instead of magnesium
Potassium 4-(trifluoromethyl)phenylCHFKPotassium salt form; different reactivity
4-(Trifluoromethyl)phenylboronic acidCHB(OH)(F)Boron-based; used in cross-coupling reactions

This table illustrates how Magnesium, chloro[4-(trifluoromethyl)phenyl]- stands out due to its combination of chlorine and magnesium alongside the trifluoromethyl group.

Case Studies and Research Findings

  • Inhibitory Activity : A study demonstrated that compounds similar to Magnesium, chloro[4-(trifluoromethyl)phenyl]- had significant inhibitory effects on cancer cell proliferation by targeting specific kinase pathways .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of fluorinated compounds against resistant strains of bacteria, suggesting that the trifluoromethyl substitution could enhance efficacy .
  • Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models, indicating potential applications for treating conditions like Huntington's disease through modulation of calcium signaling pathways .

Properties

CAS No.

2923-41-3

Molecular Formula

C7H4ClF3Mg

Molecular Weight

204.86 g/mol

IUPAC Name

magnesium;trifluoromethylbenzene;chloride

InChI

InChI=1S/C7H4F3.ClH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

UQEHIYIXLCTNTD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Cl-]

Origin of Product

United States

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